Theophylline, 8-dodecylthio-6-thio-
Description
Theophylline, 8-dodecylthio-6-thio-, is a chemically modified derivative of theophylline (1,3-dimethylxanthine), a well-known bronchodilator and adenosine receptor antagonist. This compound features dual sulfur-based substitutions: a thio (-S-) group at position 6 and a dodecylthio (-S-C₁₂H₂₅) chain at position 8 of the xanthine core. These substitutions significantly alter its physicochemical and pharmacological properties compared to the parent compound. The molecular formula can be inferred as C₁₉H₃₂N₄OS₂, with a molecular weight of approximately 396.6 g/mol (extrapolated from the 8-butylthio-6-thio derivative in ).
Properties
CAS No. |
6493-37-4 |
|---|---|
Molecular Formula |
C19H32N4OS2 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
8-dodecylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one |
InChI |
InChI=1S/C19H32N4OS2/c1-4-5-6-7-8-9-10-11-12-13-14-26-18-20-15-16(21-18)22(2)19(24)23(3)17(15)25/h4-14H2,1-3H3,(H,20,21) |
InChI Key |
XXIAMSSXXPCLDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where theophylline is reacted with dodecylthiol and a suitable thio reagent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Theophylline, 8-dodecylthio-6-thio- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio groups to thiols.
Substitution: Nucleophilic substitution reactions can replace the dodecylthio group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, Theophylline, 8-dodecylthio-6-thio- is used as a model compound to study the effects of thio and dodecylthio substitutions on theophylline’s chemical properties .
Biology: In biological research, this compound is investigated for its potential effects on cellular processes, including its role as a phosphodiesterase inhibitor .
Medicine: In medicine, Theophylline, 8-dodecylthio-6-thio- is explored for its potential therapeutic applications, particularly in respiratory diseases. Its modified structure may offer enhanced efficacy or reduced side effects compared to theophylline .
Industry: In the industrial sector, this compound is studied for its potential use in the development of new pharmaceuticals and chemical products .
Mechanism of Action
The mechanism of action of Theophylline, 8-dodecylthio-6-thio- involves its interaction with various molecular targets. It acts as a phosphodiesterase inhibitor, which leads to an increase in cyclic AMP levels in cells. This results in bronchodilation and anti-inflammatory effects. Additionally, it may block adenosine receptors, contributing to its therapeutic effects in respiratory diseases .
Comparison with Similar Compounds
Key Observations:
- Thermal Stability : Theophylline exhibits a high melting point (273.14 °C ), attributed to strong hydrogen bonding and crystalline packing. Sulfur substitutions and alkyl chains disrupt this packing, likely reducing melting points in derivatives (e.g., 8-butylthio-6-thio-theophylline’s properties are unreported but inferred to be lower than theophylline’s).
- Lipophilicity : The dodecylthio group in 8-dodecylthio-6-thio-theophylline drastically increases LogP compared to theophylline (LogP -0.02) and even the 8-butylthio analog (LogP 2.34 ). This suggests enhanced lipid solubility, which may correlate with slower hepatic clearance and reduced aqueous solubility.
Pharmacological and Toxicological Profiles
- Theophylline : Associated with dose-dependent adverse effects, including arrhythmias and seizures, due to narrow therapeutic index. highlights its controversial link to near-fatal asthma attacks, possibly due to confounding factors like disease severity .
- 8-Dodecylthio-6-thio-theophylline : The sulfur substitutions may alter metabolism by reducing cytochrome P450-mediated oxidation, a common pathway for theophylline clearance. The dodecyl chain could promote albumin binding, prolonging half-life and reducing peak plasma concentrations—a strategy to minimize toxicity .
Therapeutic Implications
- Targeted Delivery : The lipophilic nature of 8-dodecylthio-6-thio-theophylline makes it a candidate for depot formulations or topical applications, unlike theophylline, which requires frequent dosing due to short half-life.
- Safety Profile : While theophylline’s association with respiratory risks remains debated , structural modifications in its derivatives aim to decouple efficacy from toxicity. For example, etophylline’s polar group reduces CNS penetration, while sulfur analogs may evade metabolic pathways linked to adverse effects.
Q & A
Q. What ethical considerations apply to in vivo studies of 8-dodecylthio-6-thio-theophylline’s thrombotic effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
